辅酶Q11

描述

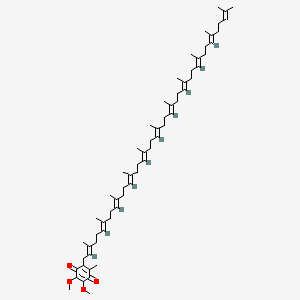

Coenzyme Q11, also known as ubiquinone, is a lipid-soluble benzoquinone that plays an essential role in the respiratory chain of eukaryotes and many prokaryotes . It is composed of a benzoquinone head group conjugated to a polyprenyl chain . It is a powerful antioxidant, protecting the brain, heart, and muscles . It is involved in energy production and powers biochemical reactions .

Synthesis Analysis

The synthesis of Coenzyme Q11 involves three major steps: synthesis of the benzoquinone structure from 4-hydroxybenzoate, synthesis of the polyisoprenoid side chain from acetyl-coenzyme A (CoA) via the mevalonate pathway, and condensation of these two structures to form coenzyme Q11 . The benzoquinone ring structure is then subject to further modification via hydroxylation, methylation, and decarboxylation to form CoQ11 .

Molecular Structure Analysis

Coenzyme Q11 is composed of a quinone head and an isoprenoid chain of varying length in different organisms . The quinone head of CoQ11 is an aromatic 1,4-diquinone and can undergo reversible oxidation and reduction .

Chemical Reactions Analysis

Coenzyme Q11 serves as an electron carrier in aerobic respiration and has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . It is involved in transferring electrons in the respiration chain to produce ATP .

Physical And Chemical Properties Analysis

Coenzyme Q11 is a yellow or orange solid with a melting point of 48–52°C . It is insoluble in water .

科研应用

辅酶Q11和线粒体呼吸链

辅酶Q(Q),包括辅酶Q11等形式,对线粒体呼吸链至关重要,促进电子传输。Coq7p是Coq(Coq1-Coq11)蛋白系列的一部分,在这一过程中发挥着重要作用。它在Q合成途径中催化羟基化,影响线粒体呼吸效率和各种Q形式(如Q6 (Busso et al., 2015))的含量。

生物合成和应用

辅酶Q10与辅酶Q11密切相关,对ATP生成至关重要,并起到抗氧化剂的作用。通过微生物生产它涉及到强效菌株的培育和代谢工程。这一生产过程对于理解辅酶Q11同样重要,因为它们具有类似的作用和结构 (Choi et al., 2005)。

与Q合成中其他蛋白质的相互作用

Coq11与其他Coq蛋白质相互作用,以实现高效的Q生物合成。它参与形成一个多亚基复合物,即“CoQ合成体”,这对于像酿酒酵母这样的生物体中Q的生产至关重要 (Bradley et al., 2020)。

抗氧化性质和健康益处

辅酶Q,包括辅酶Q11,表现出抗氧化性质,保护细胞免受脂质过氧化的伤害,并清除超氧化物。这对健康和疾病有着重要意义,因为其缺乏与一系列临床疾病相关(Hernández-Camacho等,2018)。

辅酶Q生物合成途径

辅酶Q的生物合成,包括辅酶Q11等形式,涉及几个尚未完全表征的步骤。Coq11在这一途径中的参与对于理解Q生物合成的整个过程至关重要 (Allan et al., 2015)。

治疗应用

辅酶Q10的治疗应用,间接地揭示了辅酶Q11在各种疾病中的潜在用途。这些疾病包括线粒体疾病、神经退行性疾病和心血管疾病,其中辅酶Q起到电子载体和抗氧化剂的作用 (Orsucci et al., 2011)。

未来方向

With expanding knowledge about CoQ11 biosynthesis and exploration of new strategies for strain engineering, microbial CoQ11 production is expected to improve . It has been suggested that there is still room to improve CoQ11 production by fully deciphering mechanisms regulating the biosynthesis of CoQ11 in different hosts and fine-tuning those rate-limiting steps .

性质

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJONNIQJBMOKV-BFWKMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H98O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coenzyme Q11 | |

CAS RN |

24663-35-2 | |

| Record name | Coenzyme Q11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024663352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COENZYME Q11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I921T8Y1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)

![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)

![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)

![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)